グリセロール-13C3

概要

説明

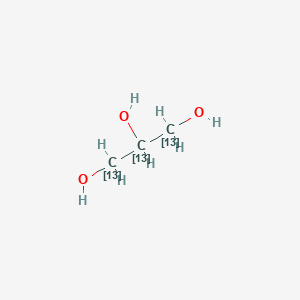

Glycerol-13C3, also known as 1,2,3-Propanetriol-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is a variant of glycerol, a simple polyol compound, and is widely used in scientific research due to its unique isotopic labeling. The molecular formula of Glycerol-13C3 is C3H8O3, and it has a molecular weight of 95.07 g/mol .

科学的研究の応用

Glycerol-13C3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism in cells.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Used in the production of isotopically labeled compounds for various industrial applications

作用機序

Target of Action

Glycerol-13C3, also known as Glycerin-13C3, is a stable isotope of Glycerol Instead, it serves as a tracer molecule in scientific research. By incorporating the enriched Glycerol-13C3 into a system, researchers can follow its fate and track the metabolic pathways or interactions it undergoes within that system.

Mode of Action

Glycerol-13C3’s primary function lies in its role as a tracer molecule. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Glycerol-13C3 is involved in various biochemical pathways. It is used in sample preparation and gel formation for polyacrylamide gel electrophoresis . The specific pathways it affects would depend on the system into which it is incorporated and the specific research context.

Pharmacokinetics

The pharmacokinetics of Glycerol-13C3 would depend on the specific system and context in which it is used. As a tracer molecule, it is used to track the fate of drug molecules and their interactions within a system . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glycerol-13C3 would be determined by the properties of the drug molecules into which it is incorporated .

Result of Action

The result of Glycerol-13C3’s action would be the generation of data that allows researchers to track the fate of drug molecules and their interactions within a system. This can provide valuable insights into the pharmacokinetics and metabolic profiles of the drugs .

Action Environment

生化学分析

Biochemical Properties

Glycerol-13C3 plays a significant role in biochemical reactions. It can be metabolized to glucose via gluconeogenesis or lactate via glycolysis . The liver, which has a high expression of glycerol kinase, can potentially convert Glycerol-13C3 to glucose or lactate . Glycerol kinase is the enzyme that converts glycerol to glycerol-3-phosphate .

Cellular Effects

Glycerol-13C3 influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Glycerol-13C3 administration led to higher average serum glucose enrichment than intravenous administration .

Molecular Mechanism

At the molecular level, Glycerol-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Temporal Effects in Laboratory Settings

The effects of Glycerol-13C3 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glycerol-13C3 vary with different dosages in animal models . For instance, a sex difference in 13C-lactate enrichment was observed in skeletal muscle, which highlights the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

Glycerol-13C3 is involved in several metabolic pathways, including gluconeogenesis and glycolysis . It interacts with enzymes such as glycerol kinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

Glycerol-13C3 is transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: Glycerol-13C3 can be synthesized through various methods, including the fermentation of glucose using isotopically labeled carbon sources. One common method involves the use of carbon-13 labeled glucose in the fermentation process, which results in the production of Glycerol-13C3. The reaction conditions typically involve anaerobic fermentation at controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of Glycerol-13C3 involves the large-scale fermentation of isotopically labeled glucose. The process is optimized to ensure high yields and purity of the final product. The fermentation broth is then subjected to purification processes, including distillation and crystallization, to isolate Glycerol-13C3 .

化学反応の分析

Types of Reactions: Glycerol-13C3 undergoes various chemical reactions, including:

Oxidation: Glycerol-13C3 can be oxidized to form glyceraldehyde-13C3 and dihydroxyacetone-13C3.

Reduction: It can be reduced to form 1,2,3-propanetriol-13C3.

Substitution: Glycerol-13C3 can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products Formed:

Oxidation: Glyceraldehyde-13C3, dihydroxyacetone-13C3.

Reduction: 1,2,3-Propanetriol-13C3.

Substitution: Various esters and ethers depending on the substituents used.

類似化合物との比較

Glycerol-1,3-13C2: A compound where only two of the three carbon atoms are labeled with carbon-13.

Glycerol-2-13C: A compound where only the second carbon atom is labeled with carbon-13.

Glycerol-d8: A deuterium-labeled variant of glycerol.

Uniqueness of Glycerol-13C3: Glycerol-13C3 is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is useful for detailed metabolic studies. This complete labeling allows for more precise tracking and analysis compared to partially labeled compounds .

生物活性

Glycerol-13C3, a carbon-13 isotopically labeled form of glycerol, is primarily utilized in metabolic research to trace biochemical pathways and study glycerol metabolism in biological systems. This compound has gained attention for its role in various metabolic processes, particularly in gluconeogenesis and fatty acid metabolism. The following sections explore the biological activity of Glycerol-13C3, including its metabolic pathways, experimental applications, and relevant case studies.

Glycerol-13C3 (1,2,3-Propanetriol labeled with carbon-13 isotopes) has a molecular formula of C3H8O3 and a molecular weight of approximately 95.07 g/mol. It is synthesized through methods that incorporate carbon-13 into the glycerol molecule, enhancing its utility for metabolic tracing studies.

Metabolic Pathways

Gluconeogenesis:

Glycerol-13C3 serves as a substrate for gluconeogenesis, where it is converted into glucose in the liver. This process involves several enzymatic reactions that facilitate the transformation of glycerol into glucose precursors, such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). Studies indicate that Glycerol-13C3 is effectively utilized in gluconeogenesis, providing insights into carbohydrate metabolism .

Fatty Acid Metabolism:

The compound also plays a significant role in fatty acid metabolism. Research has demonstrated that Glycerol-13C3 can be metabolized through the tricarboxylic acid (TCA) cycle, influencing fatty acid esterification and the pentose phosphate pathway (PPP). In particular, its metabolism is sensitive to nutritional states, showing variations in labeling patterns of triglycerides based on whether subjects are fasting or fed .

Experimental Applications

Glycerol-13C3 has been employed in various experimental settings to elucidate metabolic processes:

-

Tracer Studies:

Researchers have used Glycerol-13C3 as a tracer to study metabolic fluxes in both animal models and human subjects. For example, an oral load of Glycerol-13C3 followed by blood sampling allows for detailed analysis of plasma metabolites using nuclear magnetic resonance (NMR) spectroscopy . -

Tobacco Research:

In tobacco studies, Glycerol-13C3 has been used to investigate the degradation of glycerol during cigarette combustion. The conversion rates of Glycerol-13C3 to harmful byproducts like acrolein and acetone have been quantitatively assessed, highlighting its utility in toxicological research .

Case Studies

Study on Hepatic Steatosis:

A notable study involved administering Glycerol-13C3 to subjects with varying levels of hepatic fat. The findings revealed that individuals with hepatic steatosis exhibited altered metabolic responses compared to those with low hepatic fat. Specifically, there was greater utilization of Glycerol-13C3 through the TCA cycle and delayed gluconeogenesis .

Insulin Effects on Glycogen Synthesis:

Another investigation focused on the role of insulin in enhancing the incorporation of Glycerol-13C3 into glycogen in mammalian hearts. The study demonstrated that insulin increased the enrichment of glucose units derived from Glycerol-13C3 in glycogen, while oxidative stress reduced this effect .

Summary of Research Findings

特性

IUPAC Name |

(1,2,3-13C3)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583951 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63346-81-6 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。